1-Bromo-4-(1-methoxycyclopropyl)benzene
Overview
Description
1-Bromo-4-(1-methoxycyclopropyl)benzene is a chemical compound with the CAS Number: 345964-76-3 . It has a molecular weight of 227.1 . The IUPAC name for this compound is this compound . It is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrO/c1-12-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 . This indicates that the molecule consists of a benzene ring with a bromine atom and a 1-methoxycyclopropyl group attached to it.Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a molecular weight of 227.1 . .Scientific Research Applications
Synthetic Building Blocks and Molecular Electronics
Aryl bromides like 1-Bromo-4-(1-methoxycyclopropyl)benzene serve as precursors for a variety of molecular wires, including oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These compounds are essential for constructing thiol end-capped molecular wires in molecular electronics, demonstrating the compound's role in the synthesis of components for electronic devices (Stuhr-Hansen et al., 2005).
Electrochemical Bromination Techniques
The compound has been involved in studies focusing on the electrochemical bromination of aromatic compounds. For instance, the bromination of 4-methoxy toluene via two-phase electrolysis to yield brominated products showcases the compound's utility in producing intermediates for further chemical synthesis (Kulangiappar et al., 2014).
Synthesis of Biologically Active Compounds
This compound is used in the synthesis of biologically active, naturally occurring compounds. The total synthesis of specific dibromo compounds starting from bromo and methoxymethyl-substituted phenyl methanols has been reported, highlighting its application in producing compounds with potential biological activities (Akbaba et al., 2010).
Advanced Material Synthesis
The synthesis of 1-Bromo-4-(2,2-diphenylvinyl)benzene through reactions involving benzophenone and bromomethyl-benzene with trimethyl phosphite has been explored. This process highlights the compound's role in the development of materials with specific photoluminescence properties, such as those exhibiting aggregation-induced emission (AIE) peculiarities, which are significant for materials science and engineering applications (Zuo-qi, 2015).
Pharmaceutical Intermediate Manufacturing
The compound also finds its application in the synthesis of key intermediates for pharmaceuticals. For instance, it has been used in the scalable production of bromo-chloro-methoxycarbonyl benzoic acid, a critical intermediate in manufacturing SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).
Properties
IUPAC Name |
1-bromo-4-(1-methoxycyclopropyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHNHBIMENYOQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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